Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Overview
Description
18:0-20:4 PA or 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphate (sodium salt) is a sodium salt of phosphatidic acid, with substitution of stearic acid and arachidonic acid at the sn-1 and sn-2 positions respectively, in the glycerol backbone.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetra-Deuterated pAEA : A labile intermediate phospho-anandamide (pAEA) was synthesized for quantitative analysis in biological systems, utilizing a related compound for accurate measurement in novel biosynthetic pathways (Cheng et al., 2008).
Study on Monoacylglycerol Lipase and Fatty Acid Amide Hydrolase Inhibitors : Heterocyclic analogs based on the structure of 2-arachidonoylglycerol (2-AG) were synthesized, highlighting the importance of the compound in understanding the inhibition of 2-AG hydrolysis, a potential target for drug development (Cisneros et al., 2007).
Biochemistry and Pharmacology
Role in Prostaglandin Synthesis : The compound plays a role in the cyclooxygenase (COX) activity, which is crucial for the formation of prostaglandins and thromboxanes, indicating its importance in inflammatory processes and other physiological functions (Izzo & Mitchell, 2019).
Biosynthesis of Hydroxyeicosa Tetraenoic Acid : The synthesis of hydroxyeicosa tetraenoic acid, a biologically active compound, involved a related process, suggesting its potential in understanding lipid oxidation processes in clinical contexts (Conrow et al., 2011).
Study of Endocannabinoids : Research into the structural requirements for the interaction of endocannabinoids with receptors, transporters, and enzymes involved compounds with similar structures, helping to understand the biological activity and therapeutic potential of these substances (van der Stelt et al., 2002).
Chemical Analysis and Characterization
Identification in Marine Algae : A lipobetaine with a similar structure was identified in red algae, demonstrating the diversity of these compounds in nature and their potential applications in marine biochemistry (Ishida et al., 1994).
Crystal Structure Analysis : Studies on compounds with similar sodium salts, like Na8.5H1.5[GeW9O34]·20H2O, provided insights into crystallography and the arrangement of molecules, crucial for understanding material properties and applications (Cao et al., 2003).
Subcellular Distribution in Biological Systems : The distribution of oxygenated polyenoic fatty acids in rabbit reticulocyte membranes included compounds structurally related, highlighting the role of these compounds in cellular processes and their potential as biomarkers (Kühn et al., 1990).
Properties
IUPAC Name |
sodium;[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46);/q;+1/p-1/b13-11-,19-17-,24-22-,30-28-;/t39-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLBWELULQXDSY-JNZHLZGHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677122 | |
Record name | Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-61-0 | |
Record name | Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.